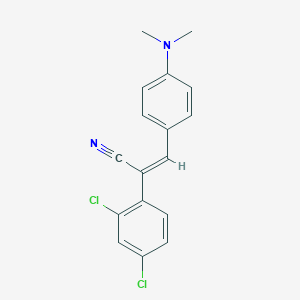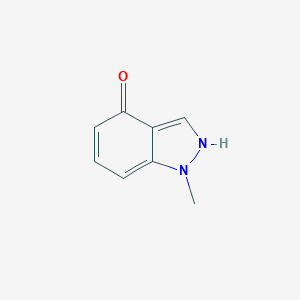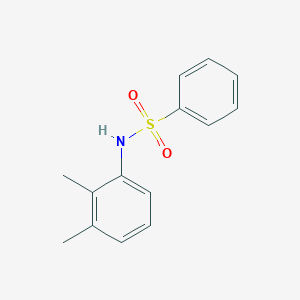
2-(2,4-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile, commonly known as DCDMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DCDMA is a type of nitrile-containing compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
DCDMA has been studied extensively in scientific research due to its potential applications in various fields. One of the primary applications of DCDMA is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. DCDMA has also been studied for its potential applications in the field of optoelectronics, where it has been used as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of DCDMA is not fully understood, but it is believed to act as an electron acceptor due to the presence of the nitrile group in its structure. This electron-accepting property makes DCDMA useful for organic electronics applications, where it can be used as a building block for the synthesis of organic semiconductors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DCDMA have been studied extensively in scientific research. DCDMA has been shown to have low toxicity and is not mutagenic or genotoxic. However, it has been shown to have some cytotoxic effects on certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DCDMA is its versatility, as it can be used in various applications, including organic electronics and optoelectronics. Additionally, DCDMA has low toxicity and is relatively easy to synthesize. However, one of the limitations of DCDMA is its limited solubility in common organic solvents, which can make it challenging to work with in some lab experiments.
Zukünftige Richtungen
There are several future directions for research on DCDMA. One potential area of research is the synthesis of new derivatives of DCDMA with improved solubility and electron-accepting properties. Additionally, further studies on the mechanism of action and physiological effects of DCDMA could lead to new applications in the fields of medicine and biotechnology. Finally, research on the use of DCDMA in the development of new organic semiconductors and optoelectronic devices could lead to significant advancements in these fields.
Synthesemethoden
DCDMA can be synthesized through various methods, including the reaction of 2,4-dichlorobenzaldehyde with 4-dimethylaminobenzyl cyanide in the presence of a base, such as potassium carbonate. This reaction results in the formation of DCDMA, which can be purified through various techniques, such as column chromatography.
Eigenschaften
CAS-Nummer |
7496-18-6 |
|---|---|
Molekularformel |
C17H14Cl2N2 |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
(Z)-2-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H14Cl2N2/c1-21(2)15-6-3-12(4-7-15)9-13(11-20)16-8-5-14(18)10-17(16)19/h3-10H,1-2H3/b13-9+ |
InChI-Schlüssel |
LWBGKJOYHCMJTA-UKTHLTGXSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=C(C=C2)Cl)Cl |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
7496-18-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















